2-[(4-Cyanophenyl)methanesulfonamido]acetic acid
Description
Propriétés
IUPAC Name |
2-[(4-cyanophenyl)methylsulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c11-5-8-1-3-9(4-2-8)7-17(15,16)12-6-10(13)14/h1-4,12H,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTPIVMITUHTRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036546-00-5 | |
| Record name | 2-[(4-cyanophenyl)methanesulfonamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Activité Biologique
2-[(4-Cyanophenyl)methanesulfonamido]acetic acid, also known as 24CPA, has garnered interest in recent years due to its potential biological activities, particularly in the context of hypercoagulable diseases. This compound is characterized by a unique chemical structure that includes a cyanophenyl group and a methanesulfonamide moiety, which may contribute to its pharmacological properties.
Chemical Structure
The molecular formula for this compound is . Its structural representation can be summarized as follows:
- SMILES : C1=CC(=CC=C1CS(=O)(=O)NCC(=O)O)C#N
- InChI : InChI=1S/C10H10N2O4S/c11-5-8-1-3-9(4-2-8)7-17(15,16)12-6-10(13)14/h1-4,12H,6-7H2,(H,13,14)
Research indicates that 24CPA acts primarily as an oxidoreductase enzyme inhibitor, which plays a significant role in various biochemical pathways related to coagulation. The compound's ability to modulate enzyme activity is crucial for its therapeutic potential in treating hypercoagulable states .
Spectroscopic Studies
Extensive spectroscopic analyses have been conducted to understand the vibrational characteristics of 24CPA. For instance, Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) studies have provided insights into the molecular vibrations and electronic structure of the compound. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are -6.2056 eV and -1.2901 eV respectively, indicating significant charge transfer properties within the molecule .
Hypercoagulable Disease Treatment
A notable study explored the efficacy of 24CPA in treating conditions associated with hypercoagulability. The compound demonstrated a significant capacity to inhibit thrombus formation in vitro, suggesting its potential as a therapeutic agent in managing thrombotic disorders. The study utilized various assays to evaluate the anti-coagulation effects of 24CPA compared to standard treatments .
Structure-Activity Relationship (SAR)
The structure-activity relationship of 24CPA has been investigated to identify key functional groups responsible for its biological activity. Modifications to the cyanophenyl and methanesulfonamide components have been shown to influence the inhibitory potency against specific oxidoreductase enzymes. This aspect is critical for designing more effective derivatives with enhanced therapeutic profiles .
Vibrational Frequencies from FT-IR and DFT Calculations
| Mode | Experimental (cm) | DFT Calculated | Assignments |
|---|---|---|---|
| 1 | 3640 | 3493 | γOH |
| 2 | 3453 | 3450 | γNH |
| 3 | 3097 | 3099 | γCH |
| 4 | 2904 | 2904 | γCH |
| 5 | 2848 | 2895 | γCH |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Sulfonamide-Based Analogs
(a) 2-(4-Chlorobenzenesulfonamido)-2-phenylacetic Acid
- Structure: Chlorophenyl group replaces cyanophenyl; phenyl substituent on the acetic acid backbone.
- Key Differences: The chloro group is less electron-withdrawing than cyano, reducing acidity (pKa) and altering binding interactions.
- Applications: Noted as a synthetic intermediate, but lacks reported pharmacological activity compared to cyanophenyl derivatives .
(b) 2-[(4-Methanesulfonylphenyl)sulfamoyl]acetic Acid
- Structure: Methanesulfonyl (-SO₂CH₃) replaces the cyanophenyl group.
- Key Differences: The sulfonyl group is a stronger electron-withdrawing group than cyano, increasing acidity. The dual sulfonamide/sulfonyl structure enhances solubility but may reduce metabolic stability.
- Applications: Limited bioactivity data; primarily used in chemical synthesis .
(c) 2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic Acid
- Structure : Methoxyethylsulfonyl group attached to phenyl.
- Key Differences : The methoxyethyl chain introduces hydrophilicity and flexibility, improving aqueous solubility. However, the absence of a sulfonamido linker reduces hydrogen-bonding capacity.
- Applications: Potential use in polymer chemistry or as a solubility-enhancing moiety .
Amino-Linked Analogs
(a) N-(4-Cyanophenyl)glycine (2-((4-Cyanophenyl)amino)acetic Acid)
- Structure: Amino (-NH-) linker replaces sulfonamido (-SO₂NH-).
- Key Differences: The amino group decreases acidity (pKa ~8–9 vs. sulfonamido pKa ~1–2) and reduces hydrogen-bonding strength. This impacts membrane permeability and target binding.
- Applications : Key intermediate for dabigatran (anticoagulant), highlighting therapeutic relevance despite structural simplicity .
(b) 2-(Benzo[d][1,3]dioxol-5-ylmethylamino)-N-(4-sulfamoylphenyl)acetamide
Functional Group Variants
(a) 2-[(4-Cyanophenyl)methoxy]acetic Acid
- Structure : Methoxy (-OCH₂-) linker instead of sulfonamido.
- Key Differences : The ether linkage eliminates hydrogen-bonding capability, reducing interaction with polar targets. Increased hydrophobicity may enhance blood-brain barrier penetration.
- Applications: Limited bioactivity data; structural studies suggest utility in material science .
(b) 2-(4-Methanesulfinylphenyl)acetic Acid
Structural and Functional Data Table
Key Research Findings
Sulfonamide vs. Amino Linkers: Sulfonamido derivatives exhibit stronger hydrogen-bonding and higher acidity than amino-linked analogs, making them preferable for enzyme inhibition .
Electron-Withdrawing Groups: The 4-cyano group enhances target binding in medicinal compounds compared to chloro or methoxy substituents .
Therapeutic Potential: N-(4-Cyanophenyl)glycine’s role in dabigatran synthesis underscores the pharmaceutical value of cyanophenyl acetic acid derivatives .
Méthodes De Préparation
General Synthetic Strategy
The synthesis of 2-[(4-Cyanophenyl)methanesulfonamido]acetic acid typically involves the following key steps:
Synthesis of 4-Cyanophenylmethanesulfonyl Chloride:
The sulfonyl chloride intermediate is prepared by chlorosulfonation of 4-cyanotoluene or related precursors. This reactive intermediate is essential for subsequent sulfonamide bond formation.Formation of the Sulfonamide Bond:
The sulfonyl chloride reacts with glycine or a protected derivative of acetic acid amine to form the sulfonamide linkage. This step is generally carried out under controlled basic conditions to neutralize the released HCl and prevent side reactions.Amide Bond Formation (if applicable):
In cases where the target molecule contains an additional amide linkage (as suggested by the extended IUPAC name), coupling agents such as carbodiimides (e.g., EDC, DCC) or activated esters may be used to couple the sulfonamide intermediate with another acetic acid derivative.Purification and Characterization:
The crude product is purified by recrystallization or chromatographic methods. Characterization is performed using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry to confirm the structure and purity.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Chlorosulfonation | 4-Cyanotoluene + Chlorosulfonic acid, 0–5 °C | Controlled temperature to avoid over-chlorosulfonation |
| Sulfonamide Formation | Sulfonyl chloride + Glycine, Base (e.g., NaOH or pyridine), solvent (e.g., dichloromethane or aqueous) | Base neutralizes HCl, solvent choice affects yield |
| Amide Coupling (if needed) | Carbodiimide (EDC/DCC), N-hydroxysuccinimide (NHS), DMF or DCM solvent | Facilitates peptide bond formation |
| Purification | Recrystallization from ethanol or chromatographic methods | Ensures high purity for analytical and biological studies |
Representative Synthetic Procedure
A typical laboratory synthesis might proceed as follows:
Step 1: Preparation of 4-cyanophenylmethanesulfonyl chloride by reacting 4-cyanotoluene with chlorosulfonic acid at low temperature (0–5 °C) under stirring. Excess chlorosulfonic acid is removed by careful quenching and washing.
Step 2: The sulfonyl chloride intermediate is dissolved in anhydrous dichloromethane and added dropwise to a stirred solution of glycine in aqueous sodium hydroxide at 0–10 °C. The reaction mixture is stirred for several hours until completion, monitored by TLC.
Step 3: If additional amide coupling is required, the sulfonamide intermediate is reacted with glycine or another amino acid derivative using EDC/NHS in DMF at room temperature.
Step 4: The product is extracted, purified by recrystallization from ethanol, and dried under vacuum.
Analytical and Spectroscopic Characterization Supporting Preparation
FT-IR Spectroscopy:
Characteristic sulfonamide S=O stretching vibrations appear around 1150–1350 cm⁻¹. The nitrile group (C≡N) shows a sharp absorption near 2220–2240 cm⁻¹. Carboxylic acid O–H and C=O stretches are observed near 2500–3300 cm⁻¹ and 1700 cm⁻¹, respectively.NMR Spectroscopy:
Proton NMR shows signals corresponding to aromatic protons of the 4-cyanophenyl group, methylene protons adjacent to sulfonamide nitrogen, and the acetic acid moiety. Carbon NMR confirms the presence of nitrile carbon (~115 ppm) and carbonyl carbons (~170–175 ppm).Mass Spectrometry:
Molecular ion peak at m/z = 311.32 confirms molecular weight. Fragmentation patterns support the presence of sulfonamide and cyanophenyl groups.
Research Findings and Optimization Notes
Yield Optimization:
The use of mild bases such as pyridine or triethylamine during sulfonamide formation improves yield by minimizing hydrolysis of sulfonyl chloride. Low temperatures prevent side reactions.Purity Considerations:
Recrystallization solvents and chromatographic conditions must be optimized to separate closely related impurities, especially unreacted starting materials and hydrolysis byproducts.Scalability:
The chlorosulfonation step requires careful control of exothermicity and moisture exclusion to scale up safely.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Typical Yield (%) | Critical Parameters |
|---|---|---|---|
| Chlorosulfonation | 4-Cyanotoluene + Chlorosulfonic acid | 70–85 | Temperature control (0–5 °C) |
| Sulfonamide Formation | Sulfonyl chloride + Glycine + Base | 75–90 | Base type, solvent polarity |
| Amide Coupling (optional) | EDC/NHS + Amino acid derivative | 65–80 | Coupling agent purity, solvent |
| Purification (Recrystallization/Chromatography) | Ethanol or chromatographic solvents | >95 purity | Solvent choice, temperature |
Q & A
Q. What are the established synthetic routes for 2-[(4-Cyanophenyl)methanesulfonamido]acetic acid, and how do reaction conditions influence yield?
The compound can be synthesized via sulfonylation of glycine derivatives using 4-cyanophenylmethanesulfonyl chloride. Key steps include:
- Sulfonylation : React glycine ethyl ester with the sulfonyl chloride in anhydrous dichloromethane under nitrogen, catalyzed by triethylamine at 0–5°C for 4 hours .
- Hydrolysis : Convert the ester intermediate to the free acid using aqueous NaOH (1M) at 60°C for 2 hours . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of glycine derivative to sulfonyl chloride) and inert conditions to minimize side reactions (e.g., oxidation of the cyano group) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
A multi-technique approach is essential:
- NMR : and NMR verify sulfonamide linkage (δ 3.2–3.5 ppm for –SO–NH–) and aromatic protons (δ 7.5–8.0 ppm for the cyanophenyl group) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 281.06 (calculated for CHNOS) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated for structurally similar sulfonamido-acetic acids .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-311G++(d,p) level) predict transition states and intermediates in sulfonylation reactions. For example:
- Reaction Path Search : Identify energy barriers for competing pathways (e.g., sulfonamide vs. sulfonate ester formation) .
- Solvent Effects : Simulate solvation models (e.g., PCM) to select solvents that stabilize intermediates (e.g., dichloromethane vs. THF) . Pair computational results with experimental validation via in-situ IR monitoring to refine reaction trajectories .
Q. What strategies address contradictions in reported biological activity data for sulfonamide derivatives?
Discrepancies often arise from assay conditions or impurity profiles:
- Enzyme Inhibition Studies : Use standardized assays (e.g., Michaelis-Menten kinetics with purified acetylcholinesterase) to compare inhibition constants (K) across studies .
- Byproduct Analysis : Employ LC-MS to detect trace impurities (e.g., hydrolyzed cyano groups forming carboxylic acids) that may skew bioactivity results .
Q. How can reaction engineering principles improve scalability of this compound’s synthesis?
Apply chemical engineering frameworks:
- Reactor Design : Use continuous-flow systems to enhance heat/mass transfer during exothermic sulfonylation steps .
- Process Control : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate concentrations .
- Separation Optimization : Test membrane technologies (e.g., nanofiltration) for efficient removal of unreacted sulfonyl chloride .
Methodological Challenges and Solutions
Q. How to resolve low solubility of this compound in aqueous buffers for in vitro assays?
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
- Salt Formation : Synthesize sodium or potassium salts via neutralization with NaOH/KOH, improving aqueous solubility by >10-fold .
Q. What experimental designs mitigate variability in sulfonamide crystallization?
- Seeding : Introduce pre-characterized microcrystals to control nucleation .
- Temperature Gradients : Slow cooling (0.1°C/min) from 50°C to 25°C reduces polymorph formation .
Q. How to validate the stability of this compound under long-term storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
